molecular formula C21H18N2O2S2 B11079211 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(morpholin-4-yl)naphthalen-2-ol

Cat. No.: B11079211
M. Wt: 394.5 g/mol
InChI Key: TUJKNQWREWGHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a naphthol moiety

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate naphthol derivatives under controlled conditions. The reaction often requires catalysts such as L-proline and may involve microwave irradiation to enhance the yield and reduce reaction time . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol can be compared with other benzothiazole derivatives such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of 1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholino-2-naphthol.

Properties

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C21H18N2O2S2/c24-18-13-17(23-9-11-25-12-10-23)14-5-1-2-6-15(14)20(18)27-21-22-16-7-3-4-8-19(16)26-21/h1-8,13,24H,9-12H2

InChI Key

TUJKNQWREWGHAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.